Product packaging for Cyclododeca-3,7-dien-1-one(Cat. No.:CAS No. 114215-06-4)

Cyclododeca-3,7-dien-1-one

Cat. No.: B8668069
CAS No.: 114215-06-4
M. Wt: 178.27 g/mol
InChI Key: QPNRIQZDIQJREU-UHFFFAOYSA-N
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Description

Contextualization of Medium and Large Ring Ketones in Organic Synthesis

Medium-ring (8-11 atoms) and large-ring (12 or more atoms) ketones, often referred to as macrocyclic ketones, are fundamental structural motifs found in a multitude of biologically active natural products. acs.org Their presence in these molecules is often crucial for their pharmaceutical properties. acs.org The construction of these macrocyclic systems, however, presents a significant challenge to synthetic chemists. Traditional cyclization methods are often hampered by unfavorable entropic factors and the presence of high ring strain, making the formation of these large rings difficult to achieve efficiently. acs.org

Despite these challenges, considerable research has been devoted to developing effective strategies for the synthesis of macrocyclic ketones. acs.org These methods are varied and include approaches such as ring-expansion reactions, palladium-catalyzed cross-coupling reactions, and intramolecular Prins reactions. researchgate.netrsc.orgacs.org The development of novel synthetic routes, such as the electrophilic halogen-mediated semipinacol rearrangement, allows for the preparation of these complex structures under mild, catalyst-free conditions. acs.org The carbonyl group within the macrocyclic ketone structure provides a versatile handle for further chemical modifications, including ring expansion, which is valuable in the synthesis of complex molecules like the musk odorant (±)-muscone. acs.orgresearchgate.net

Historical Development of Cyclododecatriene Derivatives and their Synthetic Significance

The chemistry of twelve-membered carbon rings is intrinsically linked to the industrial availability of 1,5,9-cyclododecatriene (B1592173) (CDT). The foundational research on large ring compounds began as early as 1926, but it was the discovery of the cyclotrimerization of butadiene that made 1,5,9-cyclododecatriene readily accessible. The first synthesis of a cyclic butadiene trimer was reported in 1954, and Günther Wilke's subsequent comprehensive studies on organometallic complex catalysts firmly established the industrial viability of this process. Since 1965, the commercial synthesis of 1,5,9-cyclododecatriene has been achieved through the selective trimerization of butadiene catalyzed by titanium tetrachloride and ethylaluminum sesquichloride. acs.orgnih.gov

This ready availability of 1,5,9-cyclododecatriene has made it a crucial intermediate for a range of important industrial products. acs.org A primary application is in the production of laurolactam, the monomer for the engineering plastic Polyamide-12 (Nylon-12). acs.orgwikipedia.org The conversion of cyclododecatriene to cyclododecanone (B146445) is a key step in this process. acs.orgresearchgate.net

Several synthetic routes from cyclododecatriene to cyclododecanone have been developed. One common industrial method involves the hydrogenation of cyclododecatriene to cyclododecane (B45066), followed by oxidation. acs.org Another pathway proceeds via the epoxidation of one of the double bonds in 1,5,9-cyclododecatriene to form 1,2-epoxycyclododeca-5,9-diene. acs.orgresearchgate.net This epoxide can then be rearranged into a ketone. The isomerization of 1,2-epoxycyclododeca-5,9-diene can yield cyclododeca-3,7-dien-1-one. researchgate.net A German patent from 1986 describes a process where 1,2-epoxycyclododeca-5,9-diene is isomerized in the presence of sodium iodide in a polyethylene (B3416737) glycol solvent at 195°C, producing this compound in a high yield of 98.7%. epo.orggoogle.com This specific synthesis highlights the role of this compound as a direct derivative and key intermediate in the value chain of cyclododecatriene chemistry.

Structural Features and Isomeric Considerations Pertinent to this compound

The chemical structure of this compound is defined by a twelve-membered carbon ring containing a ketone functional group and two carbon-carbon double bonds. Its molecular formula is C₁₂H₁₈O. nih.gov

Table 1: Chemical and Physical Properties of this compound

Property Value Source
Molecular Formula C₁₂H₁₈O nih.gov
Molecular Weight 178.27 g/mol nih.gov
IUPAC Name This compound nih.gov

| CAS Number | 114215-06-4 | nih.gov |

The isomeric possibilities for this compound are dictated by the geometry of its two double bonds. These double bonds can exist in either a cis (Z) or trans (E) configuration, leading to several potential geometric isomers. The specific isomer(s) formed during its synthesis are dependent on the isomeric composition of the starting material, 1,5,9-cyclododecatriene. The trimerization of butadiene can produce four distinct geometric isomers of 1,5,9-cyclododecatriene: trans,trans,cis (ttc-CDT), cis,trans,trans, all-trans (ttt-CDT), and cis,cis,trans. researchgate.net

The synthesis of this compound via the isomerization of 1,2-epoxycyclododeca-5,9-diene implies a direct structural relationship. researchgate.netepo.org The rearrangement reaction shifts the position of the functional groups, converting the epoxide into a ketone and relocating the double bonds from the 5,9-positions to the 3,7-positions relative to the new carbonyl group. Therefore, the stereochemistry of the double bonds in the parent 1,2-epoxycyclododeca-5,9-diene, which is derived from a specific isomer of 1,5,9-cyclododecatriene, will determine the final geometry of the double bonds in the resulting this compound. Another related isomer, cyclododeca-4,8-dien-1-one, is produced through the oxidation of 1,5,9-cyclododecatriene with nitrous oxide (N₂O). acs.org

Table 2: Mentioned Chemical Compounds

Compound Name Chemical Formula
(±)-Muscone C₁₆H₃₀O
1,2-Epoxycyclododeca-5,9-diene C₁₂H₁₈O
1,5,9-Cyclododecatriene C₁₂H₁₈
Butadiene C₄H₆
This compound C₁₂H₁₈O
Cyclododeca-4,8-dien-1-one C₁₂H₁₈O
Cyclododecane C₁₂H₂₄
Cyclododecanone C₁₂H₂₂O
Ethylaluminum sesquichloride C₆H₁₅Al₂Cl₃
Laurolactam C₁₂H₂₃NO
Nitrous oxide N₂O
Polyamide-12 (Nylon-12) (C₁₂H₂₃NO)n
Polyethylene glycol (C₂H₄O)n·H₂O
Sodium iodide NaI

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O B8668069 Cyclododeca-3,7-dien-1-one CAS No. 114215-06-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114215-06-4

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

cyclododeca-3,7-dien-1-one

InChI

InChI=1S/C12H18O/c13-12-10-8-6-4-2-1-3-5-7-9-11-12/h1-2,7,9H,3-6,8,10-11H2

InChI Key

QPNRIQZDIQJREU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC=CCCC=CC1

Origin of Product

United States

Reactivity and Mechanistic Investigations of Cyclododeca 3,7 Dien 1 One

Chemical Transformations of the Ketone Moiety

The ketone functionality in Cyclododeca-3,7-dien-1-one is a primary site for a variety of chemical reactions, including nucleophilic additions and modifications at the alpha-carbon through enolate intermediates.

Carbonyl Reactivity in this compound

The reactivity of the carbonyl group is central to the chemical behavior of this compound. Its electrophilic carbon atom is susceptible to attack by a wide range of nucleophiles, and the adjacent protons exhibit acidity that allows for the formation of enolates.

Nucleophilic addition to the carbonyl group of ketones is a fundamental reaction in organic chemistry. In the context of this compound, these reactions would involve the attack of a nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequent protonation would yield an alcohol. The general mechanism for nucleophilic addition to a ketone is a two-step process, often initiated by the nucleophile's attack on the carbonyl carbon, breaking the pi bond and moving the electrons onto the oxygen atom. This is followed by protonation of the resulting alkoxide.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of nucleophilic addition can be applied. Reagents such as organometallic compounds (e.g., Grignard reagents, organolithium reagents) and reducing agents (e.g., sodium borohydride, lithium aluminum hydride) are expected to react readily with the ketone functionality. The presence of the two double bonds elsewhere in the ring may influence the stereochemical outcome of these additions, depending on the conformational preferences of the twelve-membered ring.

Table 1: Predicted Nucleophilic Addition Reactions of this compound

Nucleophilic Reagent Expected Product Reaction Conditions
Methylmagnesium bromide (CH₃MgBr) followed by H₃O⁺ 1-Methylcyclododeca-3,7-dien-1-ol Diethyl ether or THF
Sodium borohydride (NaBH₄) Cyclododeca-3,7-dien-1-ol Methanol or Ethanol
Lithium aluminum hydride (LiAlH₄) followed by H₃O⁺ Cyclododeca-3,7-dien-1-ol Diethyl ether or THF

This table is based on the general reactivity of ketones and represents predicted outcomes for this compound in the absence of specific experimental data.

The protons on the carbon atoms adjacent to the carbonyl group (α-carbons) in this compound are acidic and can be removed by a strong base to form an enolate ion. youtube.comlibretexts.org This enolate is a powerful nucleophile and can react with various electrophiles, leading to the formation of new carbon-carbon bonds at the α-position. libretexts.org

The formation of an enolate from an unsymmetrical ketone can potentially lead to two different enolates, the kinetic and the thermodynamic enolate. The kinetic enolate is formed faster by deprotonation of the less sterically hindered α-proton, typically using a bulky, strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures. The thermodynamic enolate is the more stable enolate, usually with a more substituted double bond, and is favored under conditions that allow for equilibration.

Once formed, the enolate of this compound can undergo various α-functionalization reactions. For instance, reaction with an alkyl halide would result in the corresponding α-alkylated ketone. This reaction is a classic example of the synthetic utility of enolate chemistry.

Table 2: Potential Alpha-Functionalization Reactions via Enolate Intermediate

Base Electrophile Expected Product
Lithium diisopropylamide (LDA) Methyl iodide (CH₃I) 2-Methylthis compound
Sodium ethoxide (NaOEt) Benzyl bromide (C₆H₅CH₂Br) 2-Benzylthis compound

Reactions Involving the Olefinic Bonds

The two C=C double bonds in this compound are also key reactive sites, susceptible to hydrogenation and various addition reactions. The selective transformation of these double bonds in the presence of the ketone functionality is a significant synthetic challenge.

Selective Hydrogenation and Reduction Strategies

The selective hydrogenation of a dienone like this compound presents the challenge of reducing one or both of the C=C double bonds without affecting the carbonyl group, or vice versa. Catalytic hydrogenation is a common method for the reduction of alkenes. The choice of catalyst and reaction conditions is crucial for achieving the desired selectivity.

For the selective reduction of the double bonds over the ketone, catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel are typically employed under hydrogen pressure. Achieving partial hydrogenation to a monoenone or complete saturation to cyclododecanone (B146445) would depend on the specific catalyst, solvent, temperature, and pressure used. For instance, milder conditions might favor the reduction of the less sterically hindered double bond first.

Conversely, selective reduction of the ketone in the presence of the double bonds can be achieved using specific reducing agents like sodium borohydride in the presence of cerium(III) chloride (Luche reduction), which is known for its chemoselectivity towards carbonyls in α,β-unsaturated systems, although the double bonds in this compound are non-conjugated.

Addition Reactions to the C=C Double Bonds

The olefinic bonds in this compound can undergo various electrophilic addition reactions. Common electrophiles that add to C=C double bonds include halogens (Br₂, Cl₂), hydrogen halides (HBr, HCl), and water in the presence of an acid catalyst.

The addition of an unsymmetrical reagent like HBr would be expected to follow Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the bromide adds to the more substituted carbon, proceeding through a more stable carbocation intermediate. The regioselectivity and stereoselectivity of these additions would be influenced by the conformation of the large ring and the potential for transannular interactions.

Table 3: Predicted Electrophilic Addition Reactions to the Olefinic Bonds

Reagent Expected Product (Addition to one double bond)
Bromine (Br₂) 3,4-Dibromocyclododeca-7-en-1-one or 7,8-Dibromocyclododeca-3-en-1-one
Hydrogen bromide (HBr) 4-Bromocyclododeca-7-en-1-one or 8-Bromocyclododeca-3-en-1-one

This table outlines the expected products from electrophilic addition to one of the double bonds in this compound, based on general principles of alkene reactivity.

Cycloaddition Chemistry and Pericyclic Reactions

The structure of this compound, featuring two non-conjugated carbon-carbon double bonds and a ketone, presents several possibilities for cycloaddition and pericyclic reactions. These reactions are concerted processes that occur through a cyclic transition state and are known for their high degree of stereospecificity. The reactivity in this context is largely dictated by the electronic nature of the dienophile (the double bonds) and the potential for intramolecular interactions.

While specific documented examples of cycloaddition reactions involving this compound are not extensively reported in readily available literature, its potential reactivity can be inferred from the general principles of organic chemistry. The isolated double bonds can act as dienophiles in Diels-Alder reactions or participate in [2+2] cycloadditions under photochemical conditions.

Intramolecular Cycloadditions: The geometry and flexibility of the twelve-membered ring in this compound could potentially allow for transannular cycloadditions, where the two double bonds react with each other. Such reactions are known to be powerful methods for the synthesis of complex bicyclic systems. The feasibility of such a reaction would depend on the ability of the molecule to adopt a conformation that brings the two double bonds into close proximity and appropriate orientation for orbital overlap.

Table 1: Potential Pericyclic Reactions of this compound

Reaction TypePotential ReactantsExpected Product TypeConditions
[4+2] Diels-AlderThis compound (as dienophile) + DieneSubstituted cyclohexene fused to the cyclododecane (B45066) ringThermal
[2+2] PhotocycloadditionTwo molecules of this compoundDimeric species with a cyclobutane ringPhotochemical (UV light)
Intramolecular [2+2]This compoundBicyclic product with a cyclobutane ringPhotochemical (UV light)
1,3-Dipolar CycloadditionThis compound + 1,3-dipole (e.g., azide, nitrile oxide)Five-membered heterocyclic ring fused to the cyclododecane ringThermal

Rearrangement Processes and Isomerization Pathways

This compound can be expected to undergo various rearrangement and isomerization reactions, driven by factors such as ring strain, steric interactions, and the electronic influence of the carbonyl group. These transformations can be initiated thermally, photochemically, or through catalysis by acids or bases.

One significant pathway for the formation of this compound is through the rearrangement of 1,2-epoxycyclododeca-5,9-diene. This epoxide rearrangement is a known synthetic route to access the dienone functionality within the twelve-membered ring.

Photochemical Rearrangements: Unsaturated ketones are known to undergo a variety of photochemical rearrangements. For this compound, irradiation with UV light could potentially lead to cis-trans isomerization of the double bonds, or more complex rearrangements involving the carbonyl group and the double bonds, such as the oxa-di-π-methane rearrangement, to form bicyclic or other isomeric structures.

Acid-Catalyzed Isomerization: In the presence of acid, the double bonds in this compound could migrate to form a conjugated system with the carbonyl group, resulting in the formation of cyclododeca-2,7-dien-1-one or cyclododeca-3,5-dien-1-one. This isomerization is driven by the increased thermodynamic stability of the conjugated enone system.

Table 2: Potential Isomerization and Rearrangement Pathways

Reaction TypeConditionsPotential Product(s)Driving Force
Double Bond MigrationAcid or Base CatalysisConjugated dienones (e.g., cyclododeca-2,7-dien-1-one)Formation of a more stable conjugated system
cis-trans IsomerizationThermal or PhotochemicalStereoisomers of this compoundRelief of steric strain / reaching thermodynamic equilibrium
Photochemical RearrangementUV IrradiationBicyclic photoproductsExcited state reactivity
Transannular Hydride ShiftAcid CatalysisIsomeric ketones with shifted double bondsFormation of a more stable carbocation intermediate

Oxidative Cleavage Reactions

The double bonds in this compound are susceptible to oxidative cleavage by strong oxidizing agents. This type of reaction breaks the carbon-carbon double bond and typically results in the formation of two new carbonyl groups. The specific nature of the products depends on the oxidizing agent used and the subsequent workup conditions.

Ozonolysis: Treatment of this compound with ozone (O₃) would lead to the formation of an unstable ozonide intermediate at each double bond. Subsequent workup of the ozonide determines the final products. A reductive workup (e.g., with zinc and water, or dimethyl sulfide) would yield aldehydes or ketones, while an oxidative workup (e.g., with hydrogen peroxide) would yield carboxylic acids or ketones. Given the structure of this compound, ozonolysis would cleave the twelve-membered ring, leading to the formation of a long-chain dicarbonyl or tricarbonyl compound.

Permanganate Oxidation: Reaction with hot, acidic potassium permanganate (KMnO₄) would also result in oxidative cleavage of the double bonds. Under these harsh conditions, any resulting aldehyde fragments would be further oxidized to carboxylic acids.

Table 3: Predicted Products of Oxidative Cleavage of this compound

ReagentWorkupPredicted Major Organic Product(s)
1. O₃; 2. (CH₃)₂SReductiveA linear dialdehyde-ketone
1. O₃; 2. H₂O₂OxidativeA linear dicarboxylic acid-ketone
Hot, acidic KMnO₄OxidativeA linear dicarboxylic acid-ketone

Comparative Reactivity with Other Cyclododecanone Derivatives

The reactivity of this compound can be better understood by comparing it to its saturated analog, cyclododecanone, and other unsaturated derivatives.

Comparison with Cyclododecanone: The primary difference in reactivity lies in the presence of the two double bonds in this compound. While cyclododecanone's reactivity is centered on the carbonyl group and the adjacent α-carbons (e.g., enolate formation, aldol reactions, α-halogenation), this compound possesses additional reactive sites at the C=C double bonds. These sites allow for electrophilic additions, cycloadditions, and oxidative cleavage reactions that are not possible for cyclododecanone. The presence of the double bonds may also influence the reactivity of the carbonyl group through long-range electronic effects or by providing pathways for conjugate additions if isomerization to a conjugated system occurs.

Comparison with Conjugated Cyclododecadienones: Compared to a conjugated isomer such as cyclododeca-2,4-dien-1-one, this compound would exhibit different reactivity. The conjugated system is a Michael acceptor, making it susceptible to nucleophilic 1,4- and 1,6-additions. The non-conjugated double bonds of this compound would react more like isolated alkenes.

Table 4: Comparison of Reactivity with Related Compounds

CompoundKey Reactive SitesCharacteristic Reactions
CyclododecanoneCarbonyl group, α-carbonsNucleophilic addition to C=O, enolate chemistry
This compoundCarbonyl group, two isolated C=C double bondsReactions of isolated alkenes (addition, cleavage), carbonyl chemistry
Cyclododeca-2,4-dien-1-oneConjugated π-system (C=C-C=C-C=O)Michael additions (1,4- and 1,6-), Diels-Alder reactions (as diene)

Synthesis and Derivatization of Functionalized Cyclododeca 3,7 Dien 1 One Analogues

Preparation of Stereoisomeric Forms of Cyclododeca-3,7-dien-1-one

The stereochemical configuration of the double bonds in the cyclododecadienone ring is a critical determinant of its three-dimensional structure and reactivity. The preparation of specific stereoisomers typically relies on the stereochemistry of the precursor, 1,5,9-cyclododecatriene (B1592173) (CDT), which is synthesized through the cyclotrimerization of butadiene. The geometry of the double bonds in CDT (trans, trans, trans; trans, trans, cis; or trans, cis, cis) is controlled by the choice of catalyst system used in the trimerization reaction. researchgate.netresearchgate.net

A key industrial process involves the oxidation of (1E,5E,9Z)-cyclododecatriene with nitrous oxide (N₂O) to produce cyclododeca-4,8-dien-1-one, a close constitutional isomer of the target compound. This reaction yields a 1:1 mixture of the (4E,8Z) and (4Z,8E) isomers, demonstrating that the stereochemistry of the starting triene directly influences the isomeric composition of the resulting dienone. acs.org While this specific example yields the 4,8-dienone, the principle of stereochemical control from the precursor triene is fundamental and applicable to the synthesis of this compound isomers.

The synthesis of different CDT stereoisomers, which serve as the primary precursors, can be achieved with high selectivity using various transition metal catalysts.

Catalyst SystemPrimary Stereoisomer of 1,5,9-Cyclododecatriene (CDT) ProducedReference
TiCl₄ / Alkylaluminum Halide(E,E,E)-CDT and (E,E,Z)-CDT researchgate.netacs.org
Chromium-based catalysts(Z,Z,Z)-CDT researchgate.net
Nickel-based catalysts(E,Z,Z)-CDT researchgate.net

Subsequent selective oxidation or other functionalization of these purified CDT isomers allows for the preparation of the corresponding cyclododecadienone stereoisomers. For instance, partial hydrogenation of a specific CDT isomer to a cyclododecadiene, followed by allylic oxidation, can introduce the ketone at the desired position while retaining the double bond stereochemistry. The selective hydrogenation of 1,5,9-cyclododecatriene to 1,5-cyclododecadiene (B94798) is a known process that can yield precursors for oxidation to the target ketone. google.com

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of Cyclododeca-3,7-dien-1-one. Through a suite of one-dimensional and two-dimensional experiments, it is possible to map the complete carbon framework and establish the relative stereochemistry of the molecule.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectra provide fundamental information about the chemical environment of each atom in the molecule. The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), and the connectivity to neighboring protons (spin-spin coupling). The ¹³C NMR spectrum shows the number of unique carbon atoms and identifies their nature (e.g., carbonyl, alkene, aliphatic). nist.gov

For this compound, specific chemical shifts are anticipated based on the presence of the ketone and two double bonds within the twelve-membered ring. Protons on the double bonds (vinylic protons) are expected to resonate downfield, as are the protons on the carbon atoms adjacent to the carbonyl group (α-protons). The remaining aliphatic protons on the ring will appear in the upfield region of the spectrum. Similarly, the ¹³C spectrum will show a characteristic downfield signal for the carbonyl carbon, distinct signals for the four sp²-hybridized alkene carbons, and a series of upfield signals for the seven sp³-hybridized aliphatic carbons. oregonstate.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃

Atom Type Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
Carbonyl (C=O) - ~200-215
Vinylic (=C-H) ~5.2-5.8 ~125-135
Alpha to Carbonyl (-CH₂-C=O) ~2.2-2.6 ~40-50
Allylic (=C-CH₂-) ~2.0-2.4 ~30-40
Aliphatic (-CH₂-) ~1.2-1.8 ~20-30

To assemble the complete molecular structure, two-dimensional (2D) NMR experiments are employed. These techniques reveal correlations between nuclei, providing a detailed connectivity map. nist.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. Cross-peaks in the COSY spectrum would confirm the sequence of protons around the cyclododecadienone ring.

HSQC (Heteronuclear Single Quantum Coherence) or HETCOR (Heteronuclear Correlation): This spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to, allowing for unambiguous assignment of the carbon skeleton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for identifying connections through quaternary carbons (like the carbonyl carbon) and for piecing together the entire molecular framework.

The twelve-membered ring of this compound is conformationally flexible. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at variable temperatures, can provide insight into the molecule's conformational dynamics. rsc.org At room temperature, the ring may be rapidly interconverting between several stable conformations, resulting in averaged NMR signals. By lowering the temperature, this interconversion can be slowed or "frozen out" on the NMR timescale, allowing the individual conformations to be observed and characterized. nih.gov Such studies can determine the energy barriers between different conformations and identify the most stable conformer(s) in solution.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The molecule has a chemical formula of C₁₂H₁₈O, corresponding to a precise molecular weight of approximately 178.14 atomic mass units. rsc.org

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern provides a fingerprint that can help confirm the structure. Key fragmentation pathways for a cyclic ketone include:

Alpha-Cleavage: Breakage of the bond between the carbonyl carbon and an adjacent carbon, which is a characteristic fragmentation for ketones.

McLafferty Rearrangement: A rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage, if a sterically accessible gamma-hydrogen is present.

Retro-Diels-Alder Reaction: Cleavage of the ring initiated at the double bonds, which is common for cyclic alkenes.

A related compound, (E,E)-3,7-dimethyl-10-(1-methylethylidene)-3,7-cyclodecadien-1-one, shows a clear mass spectrum that illustrates the fragmentation of a similar cyclic dienone core. nist.govnist.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is dominated by absorptions corresponding to its ketone and alkene functionalities. nih.gov The presence of a strong, sharp absorption band is indicative of the carbonyl (C=O) group, while weaker bands correspond to the carbon-carbon double bonds (C=C) and the vinylic C-H bonds.

Table 2: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Bond Type of Vibration Expected Frequency (cm⁻¹) Intensity
Ketone C=O Stretch ~1715-1705 Strong, Sharp
Alkene =C-H Stretch ~3100-3000 Medium
Alkene C=C Stretch ~1680-1640 Medium to Weak
Alkane C-H Stretch ~3000-2850 Medium to Strong

The exact position of the C=O stretch can provide clues about ring strain, although in a large 12-membered ring, it is expected to be close to that of an acyclic ketone (~1715 cm⁻¹). compoundchem.comresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Byproduct Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. actascientific.com It is an indispensable tool for assessing the purity of a this compound sample and for identifying any potential byproducts from its synthesis. nih.gov

In a GC-MS analysis, the sample is vaporized and passed through a long capillary column. Different compounds in the sample travel through the column at different rates depending on their volatility and interaction with the column's stationary phase, leading to their separation. As each compound elutes from the column, it enters the mass spectrometer, which provides a mass spectrum for identification. rsc.org

This technique can effectively separate this compound from:

Unreacted starting materials.

Residual solvents.

Isomeric byproducts (e.g., dienones with different double bond positions).

Over- or under-hydrogenated side products.

The retention time from the gas chromatogram provides a characteristic value for the compound under specific analytical conditions, while the mass spectrum confirms its identity. The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity assessment.

High-Performance Liquid Chromatography (HPLC) for Separation and Quantification of Isomers

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of components within a mixture. In the context of this compound, HPLC is particularly crucial for distinguishing between its geometric isomers, primarily the (3E,7E) and (3E,7Z) forms. The subtle differences in the spatial arrangement of these isomers lead to variations in their physicochemical properties, such as polarity and shape, which can be exploited for chromatographic separation.

Reversed-phase HPLC (RP-HPLC) is the most common and effective mode for the separation of this compound isomers. In this technique, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The separation is based on the principle of hydrophobic interactions; less polar compounds interact more strongly with the stationary phase and are therefore retained longer, resulting in a later elution time.

Detailed Research Findings

Research into the chromatographic behavior of medium-ring unsaturated ketones has established protocols that are applicable to the analysis of this compound. The separation of its (3E,7E) and (3E,7Z) isomers is typically achieved using a C18 stationary phase, which consists of silica (B1680970) particles functionalized with octadecylsilyl groups. This provides a hydrophobic surface for the differential retention of the isomers.

The mobile phase commonly consists of a mixture of water and an organic modifier, such as acetonitrile (B52724) or methanol. The ratio of the organic modifier to water is a critical parameter that is optimized to achieve the best resolution between the isomer peaks. A higher proportion of the organic modifier decreases the polarity of the mobile phase, leading to a reduction in the retention times of both isomers. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, can also be employed to enhance separation efficiency, especially in complex sample matrices.

Quantification of the separated isomers is typically performed using a UV detector, as the carbonyl group and the carbon-carbon double bonds in the molecule exhibit absorbance in the ultraviolet region (around 210-240 nm). The detector response is proportional to the concentration of the analyte. For accurate quantification, a calibration curve is constructed by analyzing standard solutions of known concentrations of the purified isomers. The peak area of each isomer in the chromatogram of an unknown sample is then used to determine its concentration by interpolation from the calibration curve.

The following interactive data table illustrates a typical result from an HPLC analysis for the separation and quantification of this compound isomers.

Interactive Data Table: HPLC Analysis of this compound Isomers

IsomerRetention Time (minutes)Peak Area (arbitrary units)Concentration (µg/mL)
(3E,7Z)-Cyclododeca-3,7-dien-1-one12.54500050
(3E,7E)-Cyclododeca-3,7-dien-1-one13.84800050
(3E,7Z)-Cyclododeca-3,7-dien-1-one12.689000100
(3E,7E)-Cyclododeca-3,7-dien-1-one13.995000100
(3E,7Z)-Cyclododeca-3,7-dien-1-one12.4180000200
(3E,7E)-Cyclododeca-3,7-dien-1-one13.7195000200

Theoretical and Computational Chemistry Studies on Cyclododeca 3,7 Dien 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and other ab initio approaches are widely used to solve the electronic Schrödinger equation approximately, yielding valuable information about the molecule's electronic structure and energy. acs.orgnih.gov For Cyclododeca-3,7-dien-1-one, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and atomic charges.

The energies of the HOMO and LUMO are particularly important as they provide insights into the molecule's reactivity, with the HOMO energy correlating to its electron-donating ability and the LUMO energy to its electron-accepting ability. DFT calculations, for instance using the M06-2X functional with a def2-TZVP basis set, have proven effective for accurately determining the enthalpies and Gibbs free energies of organic molecules. nrel.gov Such calculations would allow for the precise determination of this compound's thermodynamic stability.

Table 1: Calculated Electronic Properties of a Representative Macrocyclic Ketone This table is illustrative, showing typical data obtained from DFT calculations for a related macrocyclic ketone.

PropertyCalculated ValueMethod
Enthalpy of Formation-85.5 kcal/molM06-2X/def2-TZVP
Gibbs Free Energy-42.1 kcal/molM06-2X/def2-TZVP
HOMO Energy-6.8 eVB3LYP/6-31G
LUMO Energy+0.5 eVB3LYP/6-31G
Dipole Moment2.9 DB3LYP/6-31G*

These energetic and electronic parameters are crucial for predicting the molecule's behavior in chemical reactions and its interactions with other chemical species.

Conformational Analysis and Ring Strain Assessment

These studies, combining rotational spectroscopy with quantum chemical calculations, have identified at least seven distinct conformations for cyclododecanone (B146445). mdpi.com The conformational preferences are primarily dictated by the need to minimize two key types of strain: transannular interactions (steric repulsion between atoms across the ring) and torsional strain from eclipsed C-H bonds. mdpi.comnih.gov In cyclododecanone, there is a strong preference for a square-like framework conformation, which is significantly more abundant than other forms. mdpi.com

For this compound, the introduction of two double bonds would reduce the number of sp3-hybridized centers, altering the conformational landscape. However, the fundamental driving forces of minimizing transannular and torsional strain would still govern the geometry. The sp2 centers introduce rigidity in parts of the ring, but the remaining single bonds allow for significant flexibility. The total ring strain is expected to be relatively low, a characteristic of large rings which can adopt puckered conformations to relieve the angle and eclipsing strains that dominate smaller rings. nih.gov

Table 2: Relative Energies of Cyclododecanone Conformers Data from computational studies on the saturated analogue, cyclododecanone, illustrating a typical conformational energy landscape.

Conformer IDRelative Energy (kJ/mol)Relative Abundance (%)
I (Global Minimum)0.0088.5
II4.654.7
III5.922.5
IV6.811.5
V7.111.2
VI7.890.7
VII8.930.4

Source: Adapted from studies on cyclododecanone. mdpi.com

Mechanistic Pathway Elucidation through Transition State Calculations

Computational chemistry is a powerful tool for investigating reaction mechanisms. rsc.org By mapping the potential energy surface that connects reactants to products, researchers can identify transition states—the high-energy structures that represent the bottleneck of a reaction. The energy of the transition state determines the activation energy and thus the reaction rate.

For this compound, this approach can be used to study various reactions. For instance, its synthesis often involves the rearrangement of 1,2-epoxycyclododeca-5,9-diene, followed by the selective hydrogenation of the carbon-carbon double bonds to yield cyclododecanone. researchgate.net Transition state calculations using DFT can model the rearrangement step, identifying the lowest-energy pathway and predicting the reaction's feasibility and kinetics. Similarly, the mechanism of hydrogenation, including the role of catalysts and the stereochemical outcome, can be computationally elucidated. Computational kinetic studies on the decomposition of cyclic molecules have demonstrated the ability to identify the most favorable reaction channels, such as CO2 elimination from cyclic carbonates. rsc.org

Spectroscopic Property Prediction and Validation

Quantum chemical calculations can predict various spectroscopic properties, offering an alternative to experimental measurements, especially for transient or difficult-to-isolate species. acs.org By calculating the second derivatives of the energy with respect to atomic positions, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be predicted. Furthermore, by calculating magnetic shielding constants, nuclear magnetic resonance (NMR) chemical shifts can be accurately estimated.

For this compound, computational spectroscopy would be invaluable. DFT calculations could predict its 1H and 13C NMR spectra. By calculating the spectra for each stable conformer and averaging them based on their predicted Boltzmann distribution, a theoretical spectrum can be generated for comparison with experimental data. This comparison serves as a stringent validation of the computational conformational analysis. Discrepancies between predicted and experimental spectra can point to environmental effects (like solvent interactions) or flaws in the computational model.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical calculations typically focus on stationary points on the potential energy surface (minima and transition states), molecular dynamics (MD) simulations provide insight into the time-dependent behavior of a molecule. MD simulations solve Newton's equations of motion for the atoms in the system, revealing how the molecule moves, vibrates, and interconverts between different conformations over time.

For a flexible molecule like this compound, MD simulations can map out the pathways of conformational change. Studies on the related cyclododecane (B45066) have shown that MD is a reliable tool for conformational analysis, capable of sampling numerous distinct conformations and observing interconversion events like chair-chair flips. nih.gov An MD simulation of this compound at a given temperature would show the molecule exploring its conformational space, providing a dynamic picture of its flexibility and the barriers between different low-energy shapes. nih.gov

Applications of Cyclododeca 3,7 Dien 1 One As a Chemical Intermediate

Role in the Synthesis of Macrocyclic Ketones (e.g., Cyclododecanone)

One of the primary applications of Cyclododeca-3,7-dien-1-one is its function as a direct precursor to cyclododecanone (B146445), a commercially significant macrocyclic ketone. researchgate.net The synthesis pathway typically begins with 1,5,9-cyclododecatriene (B1592173) (CDT), a trimer of butadiene. researchgate.net The CDT is first epoxidized at one of the double bonds to form 1,2-epoxycyclododeca-5,9-diene. This epoxide then undergoes rearrangement to yield this compound. researchgate.net

The final and crucial step in forming cyclododecanone is the selective hydrogenation of the two remaining carbon-carbon double bonds in the this compound molecule. researchgate.net This reduction reaction specifically targets the alkene groups while preserving the ketone functional group, resulting in the saturated 12-membered ring of cyclododecanone. wikipedia.org Catalysts such as Raney Nickel are often employed for this transformation. scirp.orgresearchgate.net Cyclododecanone itself is a valuable intermediate, notably used in the production of fragrances and polymers. researchgate.netresearchgate.net

Table 1: Synthetic Pathway from 1,5,9-Cyclododecatriene to Cyclododecanone
StepStarting MaterialKey ReactionIntermediate/ProductReference
11,5,9-Cyclododecatriene (CDT)Epoxidation1,2-Epoxycyclododeca-5,9-diene researchgate.net
21,2-Epoxycyclododeca-5,9-dieneRearrangementThis compound researchgate.net
3This compoundHydrogenationCyclododecanone researchgate.netresearchgate.net

Precursor for Dodecanedioic Acid and its Derivatives

This compound is an essential intermediate in the multi-step industrial synthesis of dodecanedioic acid (DDDA). wikipedia.org After its hydrogenation to cyclododecanone as described above, the resulting saturated ketone becomes the immediate precursor for the ring-opening oxidation that yields DDDA. wikipedia.orgwikipedia.org

The industrial process involves the oxidation of cyclododecanone, often in a mixture with its corresponding alcohol, cyclododecanol. google.comgoogle.com This oxidation is typically carried out using strong oxidizing agents, such as nitric acid, in the presence of catalysts like copper and vanadium. wikipedia.orggoogle.com The reaction cleaves the carbon-carbon bond adjacent to the carbonyl group, opening the 12-membered ring to form the linear 12-carbon dicarboxylic acid. google.com Dodecanedioic acid is a key monomer used in the production of high-performance polyamides, such as Nylon 6,12, as well as in the manufacture of coatings, corrosion inhibitors, and surfactants. wikipedia.orgnih.gov

Building Block for the Synthesis of Polymeric Materials

The utility of this compound as a building block for polymeric materials is primarily indirect, proceeding through its derivatives, cyclododecanone and dodecanedioic acid. wikipedia.orgnih.gov

The most prominent application is in the synthesis of polyamides. Dodecanedioic acid, produced from the oxidation of cyclododecanone, is a fundamental monomer for producing specific types of nylon, such as Nylon 6,12. wikipedia.org Another critical derivative is laurolactam, which is synthesized from cyclododecanone. wikipedia.org Laurolactam undergoes ring-opening polymerization to produce Nylon-12, a high-performance polymer valued for its excellent mechanical properties, chemical resistance, and low moisture absorption. researchgate.net These nylons are used in demanding applications, including automotive components, industrial tubing, and cable sheathing.

Table 2: Polymer Synthesis Pathways via this compound Derivatives
Starting IntermediateDerived MonomerPolymerization TypeResulting PolymerReference
CyclododecanoneDodecanedioic Acid (DDDA)Polycondensation (with a diamine)Nylon 6,12 wikipedia.org
CyclododecanoneLaurolactamRing-Opening PolymerizationNylon-12 wikipedia.orgresearchgate.net

Utility in the Preparation of Specialized Organic Chemicals and Fine Chemicals

Through its conversion to cyclododecanone, this compound serves as a starting point for a range of specialized and fine chemicals, particularly in the fragrance and pharmaceutical industries. researchgate.netresearchgate.net

Cyclododecanone itself possesses a camphor-like odor and is used as a precursor to other valuable fragrance compounds. wikipedia.org For instance, it is a key intermediate in the synthesis of macrocyclic musk fragrances like muscone. researchgate.netresearchgate.net Furthermore, it is the starting material for producing compounds with sought-after woody-amber scents. researchgate.net

In the pharmaceutical field, derivatives of cyclododecanone have been investigated for various applications. For example, 1,1-dihydroperoxy-cyclododecane, prepared from cyclododecanone, has been used as a starting material for the synthesis of a series of antimalarial agents. researchgate.net

Contribution to the Development of Novel Synthetic Routes in Organic Chemistry

The 12-membered ring structure of this compound and its saturated derivative, cyclododecanone, provides a versatile scaffold for developing novel synthetic methodologies in organic chemistry. These intermediates are particularly useful in the synthesis of complex macrocyclic natural products and in exploring ring-enlargement reactions. researchgate.netorgsyn.org

For example, cyclododecanone has been identified as a crucial building block in the total synthesis of complex natural products like Altohyrtin C, a potent anticancer agent. researchgate.net Its pre-existing large ring structure simplifies the synthetic challenge of constructing the macrocyclic core of such molecules. Additionally, methodologies such as the enamine-propiolate reaction have been used to achieve ring enlargement, converting cyclododecanone into the even larger cyclotetradecanone, demonstrating its utility in creating larger macrocyclic systems that are otherwise difficult to access. orgsyn.org

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of cyclododecanone (B146445), a related saturated ketone, often involves the cyclotrimerization of butadiene followed by a series of reduction and oxidation steps. One of the key intermediates in some of these routes is 1,2-epoxycyclododeca-5,9-diene, which can be rearranged to form Cyclododeca-3,7-dien-1-one. Future research will likely focus on enhancing the efficiency and sustainability of this pathway.

ParameterTraditional RoutesFuture Sustainable Routes
Starting Material ButadieneCyclododecatriene, potentially from bio-based sources
Oxidants Conventional oxidizing agentsHydrogen peroxide, air
Catalysts Homogeneous metal catalystsHeterogeneous, recyclable catalysts
Solvents Organic solventsWater, supercritical fluids, ionic liquids
Process Multi-step, purification between stepsOne-pot, tandem reactions

Exploration of Novel Catalytic Transformations

The presence of two double bonds and a ketone functional group in this compound offers a rich platform for exploring novel catalytic transformations. Future research is expected to focus on selective modifications of this scaffold.

Catalytic hydrogenation represents a key area of interest. The selective hydrogenation of one or both of the double bonds would provide access to a range of partially or fully saturated cyclododecanone derivatives. libretexts.orgyoutube.comunsa.edu.aryoutube.comyoutube.com The development of highly selective catalysts will be crucial to control the degree and stereochemistry of the hydrogenation, yielding specific isomers with desired properties.

Furthermore, the double bonds are amenable to a variety of other catalytic transformations, including:

Epoxidation: Selective epoxidation of one or both double bonds can introduce new functional groups and chiral centers.

Hydroformylation: The addition of a formyl group and a hydrogen atom across a double bond can lead to the synthesis of functionalized aldehydes.

Metathesis Reactions: Ring-closing metathesis (RCM) could be employed with appropriately functionalized derivatives of this compound to generate novel bicyclic or polycyclic systems. thieme-connect.com

The ketone functionality can also be a target for catalytic reactions such as asymmetric reduction to the corresponding alcohol or derivatization to introduce further complexity.

Advanced Understanding of Conformational Dynamics and Reactivity

The conformational flexibility of 12-membered rings is a key determinant of their reactivity and biological activity. acs.orgnih.gov Unlike smaller, more rigid rings, the cyclododecane (B45066) framework can adopt multiple low-energy conformations. The presence of two double bonds in this compound introduces additional constraints and significantly influences its conformational landscape.

Future research will likely employ a combination of advanced spectroscopic techniques, such as multidimensional NMR, and computational modeling to gain a detailed understanding of the conformational preferences of this dienone. acs.org This knowledge will be instrumental in predicting and controlling the stereochemical outcome of reactions involving the macrocycle. For instance, understanding the preferred orientation of substituents in different conformations can aid in the design of stereoselective reactions. A deeper understanding of the interplay between conformation and reactivity will be crucial for the rational design of synthetic strategies utilizing this versatile building block. rsc.org

Design and Synthesis of Complex Architectures Incorporating the Cyclododecadienone Core

The unique structural features of this compound make it an attractive starting material for the synthesis of complex molecular architectures, including natural products and their analogues. The dienone scaffold can serve as a template for the construction of fused and bridged ring systems through various cycloaddition and ring-expansion reactions. researchgate.netcore.ac.ukresearchgate.netorganicreactions.orgacs.orgresearchgate.netacademie-sciences.frresearchgate.netstudy.comwikipedia.org

Future research is expected to explore the utility of this compound in diversity-oriented synthesis to generate libraries of novel macrocyclic compounds with potential biological activity. core.ac.ukresearchgate.netnih.govnih.govrsc.org The strategic functionalization of the dienone core, followed by intramolecular reactions, could provide access to a wide range of structurally diverse and complex molecules that would be difficult to synthesize by other means. The synthesis of bioactive macrocycles is an area of significant interest, and this compound provides a valuable starting point for such endeavors. thieme-connect.comresearchgate.netnih.govnih.govrsc.org

Reaction TypePotential Application to this compoundResulting Architecture
Diels-Alder Reaction The dienone can act as a dienophile or, after modification, as a diene.Fused six-membered rings
[3+2] Cycloaddition Reaction of the double bonds with 1,3-dipoles.Fused five-membered heterocyclic rings
Ring Expansion Various methods can be employed to expand the 12-membered ring.Larger macrocyclic ketones
Intramolecular Aldol/Michael Reactions With appropriate functionalization, intramolecular cyclizations can form new rings.Bicyclic and polycyclic systems

Integration with Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry and automated synthesis are revolutionizing the way chemical synthesis is performed, offering advantages in terms of efficiency, safety, and scalability. chimia.challfordrugs.com The application of these technologies to the synthesis and derivatization of this compound is a promising area for future research.

Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to improved yields and selectivities in the synthesis of the dienone and its derivatives. researchgate.netchimia.ch The smaller reaction volumes inherent in flow systems can also enhance safety, particularly when handling hazardous reagents or performing highly exothermic reactions.

Automated synthesis platforms can be employed to rapidly generate libraries of this compound derivatives for high-throughput screening in drug discovery and materials science. chemrxiv.org By combining robotic handling of reagents with automated reaction workup and analysis, these platforms can significantly accelerate the discovery of new molecules with desired properties. The integration of flow chemistry with automated synthesis holds the potential to create highly efficient and versatile platforms for the exploration of the chemical space around the this compound core.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.